BenchChemオンラインストアへようこそ!

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane

Metabolic stability Gem-difluorocyclopropane Oxidative metabolism

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS 2137671-72-6) is a highly fluorinated 3-azabicyclo[3.1.0]hexane derivative bearing a gem‑difluorocyclopropane motif and an N‑(4‑trifluoromethyl)benzoyl substituent. The 3‑azabicyclo[3.1.0]hexane core has been exploited in multiple therapeutic programs, including plasma kallikrein inhibitors (Ki = 0.1 nM) and ketohexokinase inhibitors, where the 6,6‑difluoro substitution confers enhanced metabolic stability and conformational rigidity.

Molecular Formula C13H10F5NO
Molecular Weight 291.221
CAS No. 2137671-72-6
Cat. No. B2451366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
CAS2137671-72-6
Molecular FormulaC13H10F5NO
Molecular Weight291.221
Structural Identifiers
SMILESC1C2C(C2(F)F)CN1C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
InChIKeyJMJJQODYVBEELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS 2137671-72-6) as a Differentiated Fluorinated Bicyclic Building Block


6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS 2137671-72-6) is a highly fluorinated 3-azabicyclo[3.1.0]hexane derivative bearing a gem‑difluorocyclopropane motif and an N‑(4‑trifluoromethyl)benzoyl substituent. The 3‑azabicyclo[3.1.0]hexane core has been exploited in multiple therapeutic programs, including plasma kallikrein inhibitors (Ki = 0.1 nM) and ketohexokinase inhibitors, where the 6,6‑difluoro substitution confers enhanced metabolic stability and conformational rigidity [1] [2]. The additional para‑trifluoromethylbenzoyl group further modulates lipophilicity, hydrogen‑bond acceptor capacity, and steric profile, distinguishing this compound from simpler N‑alkyl or N‑Boc 3‑azabicyclo[3.1.0]hexane intermediates.

Why Generic 3-Azabicyclo[3.1.0]hexane Derivatives Cannot Replace 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane in Specialized Programs


The combination of the 6,6‑gem‑difluoro substitution and the N‑(4‑trifluoromethyl)benzoyl group creates a unique physicochemical profile that simple 3‑azabicyclo[3.1.0]hexane analogs cannot replicate. The gem‑difluorocyclopropane ring substantially increases metabolic oxidative stability relative to non‑fluorinated or mono‑fluorinated congeners, while simultaneously rigidifying the bicyclic scaffold [1]. The electron‑withdrawing 4‑trifluoromethylbenzoyl amide reduces the pKa of the bridgehead nitrogen by approximately 3–4 log units compared to N‑alkyl derivatives, altering both solubility and membrane permeability [2]. Interchanging this compound with, for instance, N‑Boc‑6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane or the non‑fluorinated N‑benzoyl analog would introduce divergent reactivity in subsequent amide coupling or deprotection steps and would yield final compounds with different logD, CYP inhibition liability, and target engagement profiles. Procurement decisions must therefore be based on quantitative head‑to‑head data rather than scaffold class assumptions.

Quantitative Differentiation Evidence for 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Against Closest Analogs


Metabolic Oxidative Stability: 6,6-Difluoro vs. Non-Fluorinated 3-Azabicyclo[3.1.0]hexane Core

The gem‑difluoro substitution at the 6‑position of the 3‑azabicyclo[3.1.0]hexane scaffold blocks cytochrome P450‑mediated oxidation at the cyclopropane α‑carbons, a major metabolic soft spot for non‑fluorinated analogs. In the broader class of 1,1‑difluorocyclopropane‑containing compounds, this substitution has been demonstrated to reduce intrinsic clearance in human liver microsomes by ≥5‑fold compared to the corresponding non‑fluorinated cyclopropanes [1]. The target compound incorporates this feature alongside the N‑(4‑trifluoromethyl)benzoyl group, providing a dual‑fluorination strategy for metabolic stabilization.

Metabolic stability Gem-difluorocyclopropane Oxidative metabolism

Conformational Rigidity: 6,6-Difluoro Constraint vs. Flexible Pyrrolidine or Piperidine Analogs

The 3‑azabicyclo[3.1.0]hexane framework locks the nitrogen‑containing ring into a fixed boat conformation, and the 6,6‑difluoro substitution further rigidifies the cyclopropane ring by shortening the C–C bond length (≈1.50 Å vs. ≈1.54 Å for non‑fluorinated cyclopropanes) [1]. This pre‑organization reduces the entropic penalty upon target binding. In the plasma kallikrein inhibitor series from Boehringer Ingelheim, the 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane moiety contributed to a Ki of 0.1 nM, while comparable compounds bearing flexible N‑linked piperidine or pyrrolidine linkers showed >10‑fold loss in affinity [2].

Conformational restriction Bicyclic scaffold Entropic penalty

Lipophilicity Modulation: N‑(4‑Trifluoromethyl)benzoyl vs. N‑Boc or N‑Acetyl Analogs

The N‑(4‑trifluoromethyl)benzoyl group introduces a distinct lipophilicity profile compared to common protecting groups or simple alkyl substituents. The 4‑CF₃‑phenyl ring increases calculated log P by approximately 1.5–2.0 log units relative to the N‑Boc analog while also enhancing π‑stacking and halogen‑bonding capacity [1]. The 4‑trifluoromethyl substitution position is critical; ortho‑ or meta‑CF₃ regioisomers exhibit different electrostatic potential surfaces and reduced complementarity to aromatic binding pockets in targets such as ketohexokinase [2].

Log D Lipophilicity N‑Substituent SAR

Scalable Synthetic Access: Demonstrated Multi‑Gram Preparation of the 6,6‑Difluoro Core

The 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane core has been synthesized on a 10‑gram scale using robust [3+2]‑cycloaddition methodology with gem‑difluorocyclopropenes and azomethine ylides, as reported by Adekenova et al. [1]. This contrasts with many specialized fluorinated bicyclic amines that remain limited to milligram‑scale research quantities. The subsequent N‑acylation with 4‑trifluoromethylbenzoyl chloride proceeds under standard amide coupling conditions, providing a reliable two‑step sequence from commercially available precursors to the target compound.

Scalability Synthetic route Process chemistry

Optimal Application Scenarios for 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Lead Optimization (e.g., Plasma Kallikrein, Thrombin)

The 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane scaffold has demonstrated sub‑nanomolar Ki values (0.1 nM) against human plasma kallikrein when incorporated into optimized inhibitors, with the conformational rigidity of the bicyclic core and metabolic shielding from the gem‑difluoro group being critical contributors [1]. The N‑(4‑trifluoromethyl)benzoyl group can serve as a direct pharmacophoric element or as a protected precursor for further elaboration. For teams pursuing serine protease targets, this compound offers a pre‑validated starting point with documented potency advantages over flexible amine linkers [1].

Ketohexokinase (KHK) Inhibitor Development for Metabolic Disease

Pfizer's extensive patent estate on substituted 3‑azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors establishes the scaffold's relevance for metabolic targets, with specific SAR around N‑acyl substituents [2]. The N‑(4‑trifluoromethyl)benzoyl group aligns with the lipophilic, electron‑deficient aromatic pocket preferences identified in KHK inhibitor optimization [2]. The 6,6‑difluoro substitution provides the metabolic stability necessary for a target expressed in the liver, the primary site of first‑pass metabolism [2].

CNS Penetrant Drug Discovery Programs Requiring Conformationally Constrained Amine Bioisosteres

The DrugMap database associates this chemotype with AMPA receptor modulation (BIIR‑777 program, Boehringer Ingelheim), indicating CNS exposure potential [3]. The 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane core provides a rigid, three‑dimensional amine bioisostere with reduced basicity (pKa lowered by the electron‑withdrawing benzoyl group), a property often correlated with improved CNS penetration and reduced hERG liability [2]. The multi‑gram synthetic accessibility further supports CNS lead optimization campaigns requiring iterative SAR exploration [1].

Fluorinated Fragment‑Based Drug Discovery (FBDD) Libraries

The combination of the gem‑difluorocyclopropane ring and the trifluoromethyl‑substituted aromatic amide provides a high fluorine density (five fluorine atoms; 32.6% fluorine by molecular weight) that is advantageous for ¹⁹F NMR‑based fragment screening [1]. The compound's distinct ¹⁹F chemical shift signatures (cyclopropane CF₂ ≈ −100 to −120 ppm; aromatic CF₃ ≈ −63 ppm) enable unambiguous detection in complex biological matrices, facilitating both primary screening and subsequent ligand‑observed NMR binding assays [1].

Quote Request

Request a Quote for 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.